molecular formula C11H11FO3 B15288597 alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester CAS No. 765271-39-4

alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester

Cat. No.: B15288597
CAS No.: 765271-39-4
M. Wt: 210.20 g/mol
InChI Key: FYFHWEKLNCVNSL-UHFFFAOYSA-N
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Description

Alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester is a chemical compound with the molecular formula C11H11FO3 It is a derivative of benzenepropanoic acid and is characterized by the presence of a fluorine atom, a methyl group, and a keto group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester typically involves the fluorination of alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets. The keto group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    Alpha-fluoro-beta-oxo-benzenepropanoic acid methyl ester: Similar structure but without the methyl group, leading to different chemical and biological properties.

    Beta-oxo-benzenepropanoic acid methyl ester: Lacks both the fluorine and methyl groups, resulting in distinct reactivity and applications.

Uniqueness

Alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester is unique due to the combined presence of the fluorine atom, methyl group, and keto group. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability, reactivity, and binding affinity.

Properties

CAS No.

765271-39-4

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate

InChI

InChI=1S/C11H11FO3/c1-11(12,10(14)15-2)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

FYFHWEKLNCVNSL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)(C(=O)OC)F

Origin of Product

United States

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